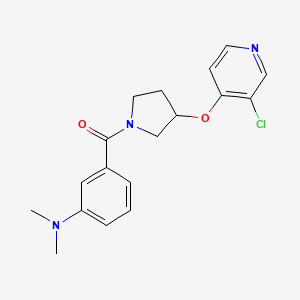
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone features a complex molecular structure that combines various heterocyclic moieties, including chloropyridine and pyrrolidine. This unique configuration suggests potential biological activities, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound has the following chemical formula and characteristics:
- Molecular Formula : C17H19ClN2O
- Molecular Weight : 305.76 g/mol
- Key Functional Groups :
- Chloropyridine (3-chloropyridin-4-yl)
- Pyrrolidine ring
- Dimethylamino group
The presence of a carbonyl group enhances its reactivity, potentially allowing for interactions with various biological targets.
Preliminary studies suggest that the compound may interact with specific enzymes or receptors, modulating their activity. The mechanism of action is yet to be fully elucidated but may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
- Receptor Modulation : Interaction with cellular receptors, possibly affecting signaling pathways.
Pharmacological Potential
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological activities, including:
- Antiviral Activity : Initial findings suggest interactions with viral proteins, indicating potential antiviral properties.
- Antitumor Activity : Compounds in this class have shown promise in targeting cancer cell lines, particularly through mechanisms involving apoptosis induction.
- Anti-inflammatory Effects : Structural analogs have been noted for their anti-inflammatory properties, which may extend to this compound as well.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated activities:
| Structural Feature | Activity Type | Notes |
|---|---|---|
| Chlorine Substitution | Increased potency | Enhances interaction with biological targets |
| Dimethylamino Group | Enhanced solubility | Improves bioavailability |
| Carbonyl Group | Reactivity | Facilitates nucleophilic attack |
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds featuring chlorinated pyridine derivatives exhibited significant cytotoxicity, suggesting that our compound may also possess similar properties when tested under comparable conditions.
Case Study 2: Antiviral Properties
In vitro assays conducted on structurally related compounds revealed promising antiviral activity against specific viral strains. These findings support further investigation into the antiviral potential of this compound.
Propiedades
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-21(2)14-5-3-4-13(10-14)18(23)22-9-7-15(12-22)24-17-6-8-20-11-16(17)19/h3-6,8,10-11,15H,7,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQUSOZLBCXNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














